![molecular formula C40H56O4 B1255583 2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1255583.png)
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,65’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol: is a complex organic compound belonging to the class of epoxycarotenols. It consists of a beta,beta-carotene backbone with epoxy groups at the 5,6- and 5’,8’-positions and hydroxyl groups at the 3 and 3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol typically involves the following steps:
Starting Material: The synthesis begins with beta,beta-carotene.
Epoxidation: The beta,beta-carotene undergoes epoxidation at the 5,6- and 5’,8’-positions using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Hydroxylation: The resulting diepoxy compound is then hydroxylated at the 3 and 3’ positions using reagents like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy groups back to double bonds or hydroxyl groups.
Substitution: The hydroxyl groups at the 3 and 3’ positions can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are used for esterification or etherification.
Major Products:
Oxidation: Various oxidized carotenoids.
Reduction: Reduced forms of the compound with hydroxyl or double bonds.
Substitution: Ester or ether derivatives of the compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study the reactivity of epoxycarotenols.
- Investigated for its potential as a precursor in the synthesis of other complex organic molecules.
Biology:
- Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Mécanisme D'action
The mechanism of action of 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol involves its interaction with free radicals and reactive oxygen species (ROS). The compound acts as an antioxidant by donating electrons to neutralize these reactive species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA .
Comparaison Avec Des Composés Similaires
Luteoxanthin: Another epoxycarotenol with similar structural features but different epoxidation patterns.
Cryptoxanthin: A carotenoid with a similar beta,beta-carotene backbone but without epoxy groups.
Uniqueness:
- The presence of both epoxy and hydroxyl groups in 5,6:5’,8’-Diepoxy-5,6,5’,8’-tetrahydro-beta,beta-carotene-3,3’-diol makes it unique compared to other carotenoids. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its antioxidant properties .
Propriétés
Formule moléculaire |
C40H56O4 |
|---|---|
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-40-37(7,8)25-33(42)27-39(40,10)44-40)15-11-12-16-29(2)19-14-20-31(4)34-23-35-36(5,6)24-32(41)26-38(35,9)43-34/h11-23,32-34,41-42H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+ |
Clé InChI |
YNNRPBRNWWIQPQ-OMSIYMKDSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2C(CC(CC2(O1)C)O)(C)C)/C=C/C=C(\C)/C=C/C34C(CC(CC3(O4)C)O)(C)C |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



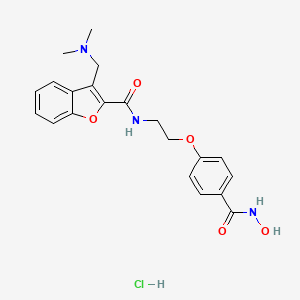
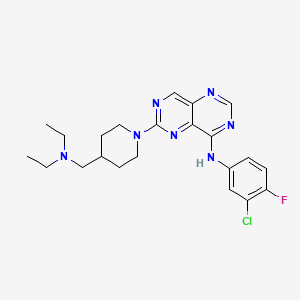
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255504.png)

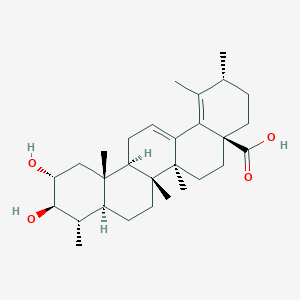


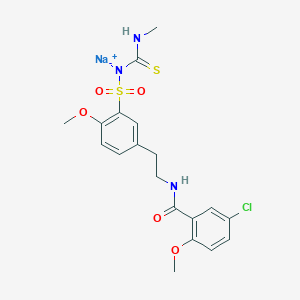
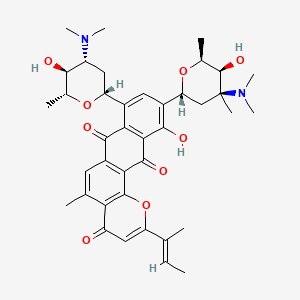

![(E)-7-[(1R,2R,3R)-2-[(E,3R)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1255516.png)


